Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H14FN3O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar pyrazole compounds involves various reactions. For instance, the synthesis of fipronil, a pyrazole-based heterocycle, involves high-yielding and effective protocols . Another example is the synthesis of 5-methyl-3-phenyl-1H-pyrazol-1-yl derivatives, which involves the Dirmorth rearrangement .Molecular Structure Analysis
The molecular structure of similar pyrazole compounds has been studied extensively. For instance, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Chemical Reactions Analysis
The chemical reactions involving similar pyrazole compounds have been studied. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar pyrazole compounds have been studied. For instance, the compound 5-Amino-3-methyl-1-phenylpyrazole has a melting point of 114-117 °C (lit.) .Scientific Research Applications
Chemistry and Synthesis of Heterocycles
The reactivity and applications of derivatives similar to Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate in heterocyclic chemistry are significant. For instance, derivatives of pyrazoline, a closely related compound, have been utilized as a privileged scaffold for synthesizing various classes of heterocyclic compounds due to their unique reactivity under mild conditions. This highlights the compound's potential in the synthesis of dyes and diverse heterocyclic frameworks, contributing to advances in materials science and pharmaceuticals (Gomaa & Ali, 2020).
Biological Applications
Pyrazoline derivatives, which share a core structure with the query compound, have been explored for their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and several other pharmacological effects. The extensive research in this area suggests a potential for this compound to possess similar therapeutic properties, warranting further investigation into its pharmacological applications (Shaaban et al., 2012).
Therapeutic and Pharmacological Insights
Pyrazole carboxylic acid derivatives, akin to this compound, have shown significant biological activities. Their therapeutic applications span antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This mini-review highlights the synthetic versatility and biological significance of these compounds, suggesting a promising avenue for the development of new therapeutic agents (Cetin, 2020).
Mechanism of Action
Target of Action
Similar compounds, such as phenyl pyrazoles, have been reported to target a variety of receptors, including human cannabinoid receptors (hcb1 and hcb2), and act as inhibitors of p38 kinase .
Mode of Action
Phenyl pyrazoles, a related class of compounds, are known to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Phenyl pyrazoles have been reported to impact a variety of biological activities, including analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour activities .
Result of Action
Phenyl pyrazoles have been reported to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental conditions, such as the use of green solvents and heterogeneous catalysts .
Safety and Hazards
Future Directions
Halogen-containing drugs, including those with pyrazole structures, have been approved by the FDA for various therapeutic uses . The synthesis of a novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ, 4), has shown significant potential for various applications .
Properties
IUPAC Name |
ethyl 5-amino-1-[3-(fluoromethyl)phenyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-8-16-17(12(11)15)10-5-3-4-9(6-10)7-14/h3-6,8H,2,7,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCENAVHNYSEFOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)CF)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697822 |
Source
|
Record name | Ethyl 5-amino-1-[3-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110821-29-9 |
Source
|
Record name | Ethyl 5-amino-1-[3-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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